N-cyclohexyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine N-cyclohexyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine
Brand Name: Vulcanchem
CAS No.: 899402-70-1
VCID: VC4516625
InChI: InChI=1S/C18H23N5/c1-11-9-12(2)19-17-16(11)18-20-13(3)10-15(23(18)22-17)21-14-7-5-4-6-8-14/h9-10,14,21H,4-8H2,1-3H3
SMILES: CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4CCCCC4)C
Molecular Formula: C18H23N5
Molecular Weight: 309.417

N-cyclohexyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine

CAS No.: 899402-70-1

Cat. No.: VC4516625

Molecular Formula: C18H23N5

Molecular Weight: 309.417

* For research use only. Not for human or veterinary use.

N-cyclohexyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine - 899402-70-1

Specification

CAS No. 899402-70-1
Molecular Formula C18H23N5
Molecular Weight 309.417
IUPAC Name N-cyclohexyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Standard InChI InChI=1S/C18H23N5/c1-11-9-12(2)19-17-16(11)18-20-13(3)10-15(23(18)22-17)21-14-7-5-4-6-8-14/h9-10,14,21H,4-8H2,1-3H3
Standard InChI Key ALVBIHZEKFWBCV-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4CCCCC4)C

Introduction

Structural Overview

The compound features a polycyclic framework with multiple nitrogen atoms integrated into the ring system. Key structural elements include:

  • Cyclohexyl group: A saturated six-membered aliphatic ring attached to the nitrogen atom.

  • Tetraazatricyclic core: A rigid system containing four nitrogen atoms and multiple conjugated double bonds.

  • Substituents: Three methyl groups at positions 4, 11, and 13 enhance hydrophobicity and may influence biological activity.

Molecular Formula

The molecular formula of the compound is C16H22N6, indicating a moderately sized organic molecule.

Key Features

  • Planarity: The conjugated system within the tetraazatricyclic core suggests partial planarity, which could influence stacking interactions in biological environments.

  • Hydrophobicity: The cyclohexyl group and methyl substituents contribute to the molecule's hydrophobic character.

Synthesis

The synthesis of such a compound typically involves multi-step organic reactions that integrate heterocyclic chemistry principles. Although specific synthetic routes for this exact compound are not readily available in literature, it likely involves:

  • Formation of the tetraazatricyclic core:

    • Cyclization reactions using precursors like diamines or triamines with aldehydes or ketones.

    • Use of catalysts to promote regioselectivity and yield.

  • Functionalization:

    • Introduction of methyl groups via alkylation.

    • Addition of the cyclohexyl group through amination or reductive amination.

  • Purification and Characterization:

    • Techniques like recrystallization or chromatography for purification.

    • Structural confirmation using spectroscopic methods (e.g., NMR, IR, MS).

Biological Activity

Nitrogen-rich heterocycles are known for their diverse pharmacological activities. While specific studies on this compound are unavailable, structurally related molecules suggest potential roles in:

  • Anticancer activity: Polycyclic nitrogen compounds often interact with DNA or enzymes involved in cell proliferation.

  • Antimicrobial properties: The presence of multiple nitrogen atoms can disrupt microbial metabolic pathways.

Material Science

The rigid and conjugated structure might find applications in material science as:

  • Precursors for organic semiconductors.

  • Components in dye-sensitized solar cells.

Research Findings

While no direct studies on this compound were identified in the provided search results, insights from structurally related compounds offer valuable context:

StudyKey FindingsRelevance
Synthesis of triazine derivatives Demonstrated anticancer and antimicrobial properties in nitrogen-containing heterocyclesSuggests potential biological activity for similar compounds
Molecular modeling studies Highlighted binding affinity of polycyclic nitrogen systems to biological targetsIndicates possible drug design applications
Pyrazole-based inhibitors Showed antiviral activity in nitrogen-rich frameworksSupports exploration as an antiviral agent

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